1-Nitro-3-[(1S,2S)-2-(trifluoromethyl)cyclopropyl]benzene
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Overview
Description
1-Nitro-3-[(1S,2S)-2-(trifluoromethyl)cyclopropyl]benzene is an organic compound with the molecular formula C10H8F3NO2 It is characterized by the presence of a nitro group (-NO2) and a trifluoromethyl group (-CF3) attached to a benzene ring
Mechanism of Action
Target of Action
The compound is known to be involved in suzuki–miyaura (sm) cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions . The success of these reactions originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
Mode of Action
In the context of SM cross-coupling reactions, the compound likely interacts with its targets through a process of oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound is known to participate in sm cross-coupling reactions , which are key processes in the synthesis of various organic compounds .
Action Environment
The success of sm cross-coupling reactions, in which the compound participates, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
Preparation Methods
The synthesis of 1-Nitro-3-[(1S,2S)-2-(trifluoromethyl)cyclopropyl]benzene typically involves the nitration of 3-[(1S,2S)-2-(trifluoromethyl)cyclopropyl]benzene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. Industrial production methods may involve more advanced techniques such as continuous flow nitration to ensure higher yields and purity.
Chemical Reactions Analysis
1-Nitro-3-[(1S,2S)-2-(trifluoromethyl)cyclopropyl]benzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents under specific conditions.
Oxidation: The trifluoromethyl group can be oxidized to form carboxylic acids or other functional groups using strong oxidizing agents.
Common reagents used in these reactions include hydrogen gas, palladium on carbon, and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Nitro-3-[(1S,2S)-2-(trifluoromethyl)cyclopropyl]benzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the design of novel therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Comparison with Similar Compounds
1-Nitro-3-[(1S,2S)-2-(trifluoromethyl)cyclopropyl]benzene can be compared with other nitrobenzene derivatives, such as:
- 1-Nitro-2-[(1S,2S)-2-(trifluoromethyl)cyclopropyl]benzene
- 1-Nitro-4-[(1S,2S)-2-(trifluoromethyl)cyclopropyl]benzene
- 3-Nitrobenzotrifluoride
These compounds share similar structural features but differ in the position of the nitro and trifluoromethyl groups on the benzene ring. The unique arrangement of these groups in this compound contributes to its distinct chemical and biological properties.
Properties
IUPAC Name |
1-nitro-3-[(1S,2S)-2-(trifluoromethyl)cyclopropyl]benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3NO2/c11-10(12,13)9-5-8(9)6-2-1-3-7(4-6)14(15)16/h1-4,8-9H,5H2/t8-,9+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHBWUJBSDNVHTQ-BDAKNGLRSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(F)(F)F)C2=CC(=CC=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H]1C(F)(F)F)C2=CC(=CC=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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